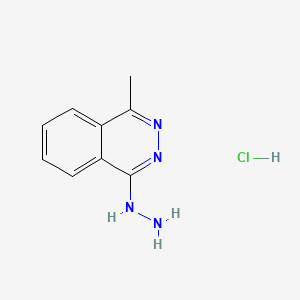

4-Methyl-1-hydrazinophthalazine hydrochloride

Description

BenchChem offers high-quality 4-Methyl-1-hydrazinophthalazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-hydrazinophthalazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methylphthalazin-1-yl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4.ClH/c1-6-7-4-2-3-5-8(7)9(11-10)13-12-6;/h2-5H,10H2,1H3,(H,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDKCZGWQXZVGNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC=CC=C12)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20980597 | |

| Record name | 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63868-76-8 | |

| Record name | Phthalazine, 1-hydrazino-4-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063868768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydrazinylidene-4-methyl-1,2-dihydrophthalazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20980597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methyl-1-hydrazinophthalazine hydrochloride chemical properties

An In-Depth Technical Guide to 4-Methyl-1-hydrazinophthalazine Hydrochloride: Properties, Synthesis, and Analytical Methodologies

Introduction

4-Methyl-1-hydrazinophthalazine hydrochloride is a derivative of the well-known vasodilator, hydralazine. It belongs to the phthalazine class of heterocyclic compounds and is of significant interest to researchers in medicinal chemistry and drug development. Its structural similarity to hydralazine suggests potential applications as an antihypertensive agent, and it serves as a valuable intermediate in the synthesis of novel phthalazine derivatives with tailored pharmacological profiles. This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 4-Methyl-1-hydrazinophthalazine hydrochloride, with comparative insights drawn from its parent compound, hydralazine hydrochloride.

Physicochemical Properties

The introduction of a methyl group at the 4-position of the phthalazine ring subtly alters the physicochemical properties compared to hydralazine hydrochloride. These modifications can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

| Property | 4-Methyl-1-hydrazinophthalazine hydrochloride | Hydralazine hydrochloride |

| Synonyms | 1-Hydrazinyl-4-methyl-phthalazine Hydrochloride | 1-Hydrazinophthalazine hydrochloride, Apresoline |

| CAS Number | 91520-81-9 | 304-20-1[1] |

| Molecular Formula | C₉H₁₀N₄·HCl[2] | C₈H₈N₄·HCl[1] |

| Molecular Weight | 210.66 g/mol [2] | 196.64 g/mol [1][3] |

| Appearance | Very Light Yellow Solid[2] | White to off-white, odorless crystalline powder[1][4][5] |

| Melting Point | 294-297°C[2] | ~275°C with decomposition[1][5] |

| Solubility | Data not readily available | Soluble in water, slightly soluble in ethanol, very slightly soluble in ether.[4][5][6] |

| Storage | Data not readily available | Store at 2 - 8 °C[1] |

Synthesis of 4-Methyl-1-hydrazinophthalazine Hydrochloride

The synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride can be approached by adapting established methods for the preparation of hydralazine and its analogs.[7][8][9] A general and plausible synthetic route is outlined below, starting from a suitable phthalazinone precursor.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of 4-Methyl-1-hydrazinophthalazine hydrochloride.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative example based on known syntheses of related compounds and should be optimized for specific laboratory conditions.

Step 1: Chlorination of 4-Methylphthalazin-1(2H)-one

-

To a stirred suspension of 4-Methylphthalazin-1(2H)-one in an appropriate solvent (e.g., toluene), slowly add a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) at a controlled temperature (e.g., 0-5 °C).

-

After the addition, gradually heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude 1-chloro-4-methylphthalazine.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Hydrazinolysis of 1-Chloro-4-methylphthalazine

-

Dissolve the crude 1-chloro-4-methylphthalazine in a suitable solvent, such as ethanol or isopropanol.

-

Add an excess of hydrazine hydrate to the solution at room temperature.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the starting material.

-

After completion, cool the reaction mixture to allow the product, 4-Methyl-1-hydrazinophthalazine, to crystallize.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

Step 3: Salt Formation

-

Dissolve the synthesized 4-Methyl-1-hydrazinophthalazine free base in a minimal amount of a suitable alcohol (e.g., ethanol or methanol).

-

To this solution, add a stoichiometric amount of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in an alcohol).

-

The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture.

-

Filter the solid, wash with a cold solvent (e.g., diethyl ether) to remove any remaining impurities, and dry under vacuum to yield 4-Methyl-1-hydrazinophthalazine hydrochloride.

Reactivity and Potential Mechanism of Action

The chemical reactivity of 4-Methyl-1-hydrazinophthalazine hydrochloride is largely dictated by the hydrazine moiety and the phthalazine ring system. The hydrazine group is nucleophilic and can participate in reactions such as hydrazone formation. The phthalazine ring can undergo various aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid side reactions with the hydrazine group.

The mechanism of action of hydralazine involves direct relaxation of arterial smooth muscle, leading to vasodilation.[3][6] It is believed that hydralazine interferes with calcium metabolism in the smooth muscle cells and may also act as a nitric oxide donor. The presence of the methyl group in 4-Methyl-1-hydrazinophthalazine hydrochloride may modulate its potency, selectivity, and pharmacokinetic profile compared to the parent drug.

Caption: A potential mechanism of action for 4-Methyl-1-hydrazinophthalazine as a vasodilator, extrapolated from the known mechanisms of hydralazine.

Analytical Characterization

A robust analytical methodology is crucial for the quality control and characterization of 4-Methyl-1-hydrazinophthalazine hydrochloride. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of hydralazine and its derivatives.[5][10][11]

Illustrative RP-HPLC Method

The following is a starting point for developing a reversed-phase HPLC method for the analysis of 4-Methyl-1-hydrazinophthalazine hydrochloride, based on methods for hydralazine.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometry at a suitable wavelength (e.g., 230 nm or 270 nm)[5][10] |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25-30 °C) |

Method Development Considerations:

-

Mobile Phase pH: The pH of the mobile phase should be controlled to ensure consistent ionization and retention of the analyte.

-

Organic Modifier: The type and concentration of the organic modifier will influence the retention time and resolution.

-

Forced Degradation Studies: To develop a stability-indicating method, the drug substance should be subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure that the method can separate the intact drug from its degradation products.

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the phthalazine ring, a singlet for the methyl group, and exchangeable protons for the hydrazine and hydrochloride moieties.

-

¹³C NMR: The spectrum would display signals for the carbon atoms of the phthalazine ring system and the methyl group.

-

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching (hydrazine), C=N and C=C stretching (phthalazine ring), and aromatic C-H stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀N₄) and characteristic fragmentation patterns.

Safety and Handling

As a derivative of hydralazine, 4-Methyl-1-hydrazinophthalazine hydrochloride should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

4-Methyl-1-hydrazinophthalazine hydrochloride is a compound with significant potential in the field of medicinal chemistry, particularly in the development of new antihypertensive agents. While detailed experimental data for this specific molecule is limited in the public domain, its properties and behavior can be reasonably inferred from the extensive knowledge available for its parent compound, hydralazine. This guide provides a solid foundation for researchers and drug development professionals working with this and related phthalazine derivatives. Further research is warranted to fully elucidate its pharmacological and toxicological profile.

References

-

Inchem.org. Hydralazine (PIM 264). [Link]

-

PubChem. 1-Hydrazinyl-4-methylphthalazine. [Link]

- Google Patents.

-

PubMed. Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers. [Link]

-

ResearchGate. Synthesis of hydralazine hydrochloride with by products in manufacture of o-cyanobenzylchloride. [Link]

-

Shanghai Huicheng Biological Technology Co., Ltd. 4-Methyl-1-hydrazinophthalizine Hydrochloride. [Link]

-

International Association of Journals and Publications. Development and validation of stability indicating rp-hplc method for simultaneous estimation of. [Link]

-

J-Stage. Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. [Link]

-

Open Access Journals. Analytical Methodologies for the Determination of Hydralazine: A Review. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Methyl-1-hydrazinophthalizine Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. medkoo.com [medkoo.com]

- 4. Hydralazine (PIM 264) [inchem.org]

- 5. iajps.com [iajps.com]

- 6. Hydralazine hydrochloride | 304-20-1 [chemicalbook.com]

- 7. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 8. Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sphinxsai.com [sphinxsai.com]

- 11. rroij.com [rroij.com]

Technical Guide: Synthesis and Characterization of 4-Methyl-1-hydrazinophthalazine Hydrochloride

Executive Summary

4-Methyl-1-hydrazinophthalazine hydrochloride (CAS: 91520-81-9) is a structural analog of the classic antihypertensive agent Hydralazine. While sharing the core pharmacophore required for direct vasodilation, the C4-methyl substitution alters its lipophilicity and metabolic profile. Beyond cardiovascular applications, recent research highlights the potential of hydrazinophthalazines as inhibitors of DNA methyltransferase (DNMT) and amine oxidases (MAO), positioning this compound as a probe in epigenetic modulation and oncology research.

This guide details a robust, four-step synthetic pathway designed for high purity (>98%) and scalability. It emphasizes mechanistic control over the chlorination and nucleophilic substitution steps to minimize dimer formation—a common impurity in hydrazine chemistry.

Chemical Profile & Retrosynthesis

Compound Name: 4-Methyl-1-hydrazinophthalazine hydrochloride

Synonyms: 1-Hydrazino-4-methylphthalazine HCl; (4-Methylphthalazin-1-yl)hydrazine HCl

Molecular Formula: C

Retrosynthetic Analysis

The synthesis is disconnected into three strategic phases:

-

Salt Formation: Stabilization of the reactive hydrazine moiety.

-

S

Ar Hydrazinolysis: Displacement of a leaving group (Cl) by hydrazine. -

Deoxychlorination: Activation of the phthalazinone lactam.

-

Condensation/Cyclization: Formation of the diazanaphthalene core from 2-acetylbenzoic acid.

Figure 1: Retrosynthetic pathway showing the strategic disconnection from the target salt back to the 2-acetylbenzoic acid precursor.

Experimental Synthesis Protocol

Phase 1: Cyclization to 4-Methyl-1(2H)-phthalazinone

The synthesis begins with the condensation of 2-acetylbenzoic acid with hydrazine. The keto-acid exists in equilibrium with its lactol form (3-methyl-3-hydroxyphthalide), but both forms react to yield the thermodynamically stable phthalazinone.

-

Reagents: 2-Acetylbenzoic acid (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (absolute).

-

Mechanism: Nucleophilic attack of hydrazine on the ketone and carboxylic acid carbons, followed by dehydration.

Protocol:

-

Dissolve 16.4 g (0.1 mol) of 2-acetylbenzoic acid in 150 mL of absolute ethanol in a 500 mL round-bottom flask (RBF).

-

Add 6.0 mL (0.12 mol) of hydrazine hydrate (80%) dropwise over 15 minutes. Caution: Exothermic.

-

Reflux the mixture for 4 hours. A white precipitate typically forms during the reaction.

-

Cool to 0–5°C in an ice bath.

-

Filter the solid, wash with cold ethanol (2 x 20 mL), and dry under vacuum at 60°C.

-

Expected Yield: 85–90% (White crystalline solid, MP: 220–222°C).

Phase 2: Chlorination to 1-Chloro-4-methylphthalazine

This step activates the C1 position for subsequent substitution. Phosphorus oxychloride (POCl

-

Reagents: 4-Methyl-1(2H)-phthalazinone (1.0 eq), POCl

(5.0 eq). -

Critical Control: Moisture exclusion is vital to prevent reversion to the phthalazinone.

Protocol:

-

Place 10.0 g (62.4 mmol) of dry 4-methyl-1(2H)-phthalazinone in a dry 250 mL RBF equipped with a condenser and drying tube (CaCl

). -

Add 30 mL of POCl

carefully. -

Heat to reflux (approx. 105°C) for 3 hours. The solution will turn yellow/orange.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mass slowly onto 300 g of crushed ice/water with vigorous stirring to decompose excess POCl

. Caution: Violent reaction; release of HCl gas. -

Neutralize the aqueous suspension to pH 8 using saturated NaHCO

or NH -

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry combined organics over anhydrous Na

SO -

Expected Yield: 75–80% (Yellowish solid).[2]

Phase 3: Nucleophilic Substitution (Hydrazinolysis)

The chloride is displaced by hydrazine. Using a large excess of hydrazine is critical to prevent the product (which is a nucleophile itself) from reacting with the starting material to form a "dimer" impurity (1,2-bis(4-methylphthalazin-1-yl)hydrazine).

-

Reagents: 1-Chloro-4-methylphthalazine (1.0 eq), Hydrazine hydrate (10.0 eq), Ethanol.

Protocol:

-

Dissolve 8.0 g (44.8 mmol) of 1-chloro-4-methylphthalazine in 80 mL of ethanol.

-

Add 22 mL (approx. 450 mmol) of hydrazine hydrate.

-

Reflux for 4–6 hours. Monitor by TLC (System: CHCl

:MeOH 9:1). The starting material spot (high R -

Concentrate the solvent to half volume.

-

Cool to 4°C. The free base, 4-Methyl-1-hydrazinophthalazine, may precipitate.

-

Filter and wash with cold ether.

-

Purification: Recrystallize from ethanol/water if necessary to remove traces of dimer.

Phase 4: Hydrochlorination

Converting the free base to the hydrochloride salt ensures stability and water solubility.

Protocol:

-

Suspend the free base (5.0 g) in 30 mL of ethanol.

-

Add concentrated HCl (37%) dropwise until pH ~2. Alternatively, use 2M HCl in diethyl ether for anhydrous precipitation.

-

Stir for 1 hour at room temperature; the salt will precipitate as a pale yellow/white solid.

-

Filter, wash with cold ethanol, then diethyl ether.

-

Dry in a vacuum oven at 50°C for 6 hours.

-

Final Product: 4-Methyl-1-hydrazinophthalazine Hydrochloride.

Characterization & Specifications

Physical Properties[3]

-

Appearance: White to pale yellow crystalline powder.

-

Melting Point: 294–297°C (decomposition) [1].

-

Solubility: Soluble in water, DMSO; slightly soluble in ethanol; insoluble in ether/DCM.

Spectroscopic Data

1H NMR (DMSO-d

-

δ 2.75 (s, 3H): Methyl group at C4.

-

δ 7.90–8.30 (m, 4H): Aromatic protons of the phthalazine ring.

-

δ 10.50 (br s, 1H): NH (hydrazinic, exchangeable).

-

δ 4.50–5.00 (br s, 2H): NH

(often broadened or merged with H

Mass Spectrometry (ESI-MS):

-

[M+H]

: Calculated: 175.09; Found: 175.1. -

Fragment: Loss of NH

(m/z ~158) is common in hydrazines.

Purity Analysis (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 5% B to 60% B over 20 min.

-

Detection: UV at 254 nm.

-

Acceptance Criteria: Purity > 98.0%; Dimer impurity < 0.5%.

Mechanism of Action & Signaling

While primarily a vasodilator, the hydrazinophthalazine scaffold acts as a nucleophilic trap for epigenetic enzymes. The diagram below illustrates the dual pathway: vascular relaxation via calcium modulation and epigenetic regulation via DNMT inhibition.

Figure 2: Dual mechanism of action: cytoplasmic calcium regulation and nuclear DNMT inhibition.

Safety & Handling (E-E-A-T)

-

Hydrazine Toxicity: Hydrazine hydrate is a known carcinogen and potent reducing agent. All reactions in Phase 1 and 3 must be conducted in a fume hood. Double-gloving (Nitrile) is recommended.

-

POCl

Hazards: Reacts violently with water. Quenching (Phase 2, Step 4) must be performed slowly with ice to manage HCl evolution. -

Product Stability: Hydrazines are sensitive to oxidation. Store the hydrochloride salt in amber vials under argon or nitrogen at -20°C for long-term stability.

References

-

PubChem. (n.d.). 1-Hydrazinyl-4-methylphthalazine.[1][3][4] National Library of Medicine. Retrieved from [Link]

-

Lokhande, M. V., et al. (2015). Structural elucidation, Identification, quantization of process related impurity in Hydralazine Hydrochloride. IOSR Journal of Applied Chemistry. Retrieved from [Link]

Sources

- 1. 1-Hydrazinyl-4-methylphthalazine | C9H10N4 | CID 3047908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 3. 4-Methyl-1-hydrazino-phthalazine | 29902-28-1 [m.chemicalbook.com]

- 4. 4-Methyl-1-hydrazinophthalizine Hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

The Hydrazinophthalazines: A Technical Guide to Their Discovery, History, and Clinical Journey

This guide provides an in-depth exploration of the discovery and history of hydrazinophthalazine compounds, a class of molecules that carved a significant niche in the management of hypertension and heart failure. Designed for researchers, scientists, and drug development professionals, this document delves into the serendipitous origins, chemical synthesis, evolving mechanistic understanding, and the clinical trajectory of these fascinating vasodilators.

A Serendipitous Discovery in the Quest for Antimalarials

The story of hydrazinophthalazines begins not with a targeted search for cardiovascular drugs, but with a quest for new antimalarial agents. In the late 1940s, scientists at the Swiss pharmaceutical company Ciba (now part of Novartis) were synthesizing and screening a variety of heterocyclic compounds.[1] Among these was a series of hydrazine derivatives of phthalazine. During preclinical testing of one such compound, 1-hydrazinophthalazine, designated C-5968, researchers observed an unexpected and potent vasodilatory effect.[1] This serendipitous finding prompted a swift pivot in the research focus from malaria to hypertension.[1]

The pioneering work of Ciba scientists Jean Druey and Bernhard Ringier was instrumental in this discovery. Their research led to a patent application for hydrazine derivatives of pyridazine compounds, including hydralazine, filed in 1945 and granted in 1949.[2][3] The first scientific publications detailing the blood-pressure-lowering effects of 1-hydrazinophthalazine appeared in 1950, paving the way for its clinical development.[2]

Chemical Synthesis of Hydralazine

The synthesis of hydralazine has evolved since its initial discovery, with various methods developed to improve yield and purity.

Original Synthesis Pathway

The initial synthesis of hydralazine, as described in early patents, involved the reaction of 1-chlorophthalazine with hydrazine.[4] 1-chlorophthalazine itself was prepared from phthalazinone.[4]

A common laboratory-scale synthesis starts from phthalic anhydride. The reaction of phthalic anhydride with hydrazine hydrate yields phthalhydrazide (2,3-dihydrophthalazine-1,4-dione). This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to produce 1,4-dichlorophthalazine. Subsequent reaction with a large excess of hydrazine hydrate selectively displaces one of the chlorine atoms to yield 1-hydrazinophthalazine (hydralazine).

Modern Industrial Synthesis

Modern industrial processes have been optimized for efficiency, cost-effectiveness, and purity, which is crucial to minimize the presence of residual hydrazine, a known mutagen.[3] One improved process involves the reaction of phthalazinone with phosphorus oxychloride to generate 1-chlorophthalazine, which is then reacted with hydrazine hydrate in an aqueous or alcoholic medium to produce the hydralazine base.[5] The base is subsequently converted to the hydrochloride salt.[5]

Experimental Protocol: A Representative Synthesis of Hydralazine Hydrochloride

-

Preparation of 1-Chlorophthalazine: Phthalazinone is reacted with approximately one mole equivalent of phosphorus oxychloride, followed by acidification to produce a 1-chlorophthalazine salt.[5]

-

Formation of Hydralazine Base: The 1-chlorophthalazine salt is then reacted with hydrazine in an aqueous or alcoholic medium.[5]

-

Conversion to Hydrochloride Salt: The resulting hydralazine base is treated with hydrochloric acid to form hydralazine hydrochloride.[5]

Mechanism of Action: An Evolving Understanding

For a considerable time after its introduction, the precise mechanism of action of hydralazine remained elusive, though its direct-acting smooth muscle relaxant properties were evident.[2]

Early Insights and Hemodynamic Effects

Early studies established that hydralazine is a direct-acting vasodilator that primarily affects resistance arterioles.[2][6] This relaxation of vascular smooth muscle leads to a decrease in peripheral resistance, subsequently lowering blood pressure (with a more pronounced effect on diastolic than systolic pressure) and reducing afterload.[2][7] This vasodilatory action is more significant in the coronary, cerebral, splanchnic, and renal circulations compared to the skin and muscles.[7]

The Role of Calcium Metabolism

Later research elucidated that hydralazine's mechanism involves interference with calcium metabolism within vascular smooth muscle cells.[7] It is believed to inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum, a critical step for muscle contraction.[2]

Reflex Sympathetic Stimulation

A key clinical consideration with hydralazine monotherapy is the reflex sympathetic stimulation of the heart, also known as the baroreceptor reflex.[2] The drop in blood pressure triggers a compensatory increase in heart rate and cardiac output, which can lead to palpitations and, in patients with coronary artery disease, angina or myocardial infarction.[2] This reflex also increases plasma renin concentration, resulting in fluid retention.[2] To counteract these effects, hydralazine is often co-prescribed with a beta-blocker and a diuretic.[2]

The Clinical Journey of Hydralazine

Hydralazine's path in clinical medicine has been one of evolution, from a frontline therapy to a more specialized agent.

An Early Oral Antihypertensive

Following its discovery, hydralazine quickly progressed through clinical trials. In 1953, it received approval from the U.S. Food and Drug Administration (FDA), making it one of the first orally available medications for hypertension.[1][2] This was a significant advancement at a time when treatment options for high blood pressure were limited and often poorly tolerated.[8] Early clinical trials in the 1950s demonstrated its efficacy in reducing blood pressure.[9]

Shifting Roles in Hypertension Management

Over the decades, with the advent of newer classes of antihypertensive drugs with more favorable side-effect profiles (such as thiazide diuretics, beta-blockers, ACE inhibitors, and angiotensin II receptor blockers), hydralazine's role as a first-line agent for essential hypertension has diminished.[10][11] It is now often considered a second-line or adjunctive therapy in patients who do not respond to or cannot tolerate other medications.[10] However, it remains an important option for managing severe hypertension, including hypertensive emergencies and pre-eclampsia during pregnancy.[2]

A Niche in Heart Failure Treatment

Hydralazine found a new and significant role in the treatment of heart failure. When used in combination with isosorbide dinitrate, it has been shown to reduce mortality in patients with heart failure, particularly in African-American populations.[2][12] This combination therapy, marketed as BiDil, was the first race-based prescription drug.[2]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of hydralazine is characterized by rapid absorption and extensive first-pass metabolism, which is significantly influenced by a patient's acetylator status.[7][13]

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | 26-55% | [7] |

| Time to Peak Plasma Concentration | 1-2 hours | [13] |

| Plasma Half-life | 3-7 hours | [13] |

| Protein Binding | 87% | [13] |

The metabolism of hydralazine is complex. It undergoes polymorphic acetylation, with individuals being classified as "slow" or "fast" acetylators.[13] Slow acetylators generally have higher plasma levels of hydralazine and may require lower doses.[13] The primary routes of metabolism include acetylation, oxidation, and the formation of hydrazones with endogenous compounds like pyruvic acid.[14][15]

A Significant Adverse Effect: Drug-Induced Lupus Erythematosus

A notable and potentially serious adverse effect of long-term hydralazine therapy is a syndrome resembling systemic lupus erythematosus (SLE). This drug-induced lupus is more common in "slow acetylators" and with higher doses. Symptoms can include arthralgia, fever, and pleurisy. The condition is usually reversible upon discontinuation of the drug.

Dihydralazine: A Close Relative

Dihydralazine, another hydrazinophthalazine derivative, was also developed and has seen clinical use, particularly in Europe.[10][16] It shares a very similar mechanism of action and therapeutic profile with hydralazine.[16] Like hydralazine, its use has also declined with the availability of newer antihypertensive agents.[10]

Conclusion: An Enduring Legacy

The discovery of hydrazinophthalazine compounds represents a landmark in cardiovascular pharmacology. Born from a serendipitous observation, hydralazine provided one of the first effective oral treatments for hypertension, saving countless lives. While its role has evolved, it remains a valuable tool in specific clinical scenarios. The story of hydralazine is a testament to the often-unpredictable nature of scientific discovery and the continuous refinement of therapeutic strategies in medicine. More recent research has even explored its potential for repositioning in other therapeutic areas, such as oncology and neurology.[17][18][19]

References

-

Hydralazine - Wikipedia. [Link]

-

Hydralazine Hydrochloride Tablets, USP 10 mg, 25 mg and 50 mg Antihypertensive Agent Ascend Laboratories Limited. (2019, November 1). [Link]

-

Hydralazine Pathway, Pharmacokinetics - ClinPGx. [Link]

-

What are the pharmacokinetics of hydralazine? - Dr.Oracle. (2025, June 7). [Link]

-

Clinical Pharmacokinetics of Hydralazine - Scholars @ UT Health San Antonio. [Link]

-

Hydralazine: Uses & Dosage | MIMS Philippines. [Link]

-

The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! (2025, May 13). [Link]

-

The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de. (2025, July 9). [Link]

-

Historical Perspectives on the Management of Hypertension - PMC. [Link]

- US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google P

- US7807830B2 - Manufacture of pure hydralazine salts - Google P

- US6825196B2 - Stable pharmaceutical compositions - Google P

-

A Process For Preparation Of Hydralazine Hydrochloride. - QuickCompany. [Link]

-

Hydralazine for treatment of high blood pressure - Cochrane. (2022, April 1). [Link]

-

Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed. (2025, March 15). [Link]

-

The history of hypertension: 1950–1970 - DiabetesontheNet. (2005, December 5). [Link]

-

Overview of the Evolution of Hypertension: From Ancient Chinese Emperors to Today. (2024, February 22). [Link]

-

Hydralazine: A Drug Whose Time has Come and Gone? - HCPLive. (2018, August 31). [Link]

-

Hydralazine in heart failure - PubMed. [Link]

-

Synthesis, formulation, and clinical pharmacological evaluation of hydralazine pyruvic acid hydrazone in two healthy volunteers - PubMed. [Link]

- US20070129546A1 - Manufacture of pure hydralazine salts - Google P

-

Phthalazinone. [Link]

-

Synthesis of hydralazine | PPTX - Slideshare. [Link]

-

Recent Developments in Chemistry of Phthalazines - Longdom Publishing. [Link]

-

Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - MDPI. (2020, March 10). [Link]

-

the correct structure of the pseudo-"N-acetyl-1-hydrazinophthalazine" - PubMed. [Link]

-

Dihydralazine - Wikipedia. [Link]

-

A Novel Synthetic Method of 1-Hydrazinophthalazine Hydrochloride - sioc-journal.cn. [Link]

-

Hydralazine | C8H8N4 | CID 3637 - PubChem - NIH. [Link]

-

Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies - MDPI. (2024, July 30). [Link]

-

Selective Synthesis in Microdroplets of 2‐Phenyl‐2,3‐dihydrophthalazine‐1,4‐dione from Phenyl Hydrazine with Phthalic - Stanford University. [Link]

-

Structure Activity Relationships - Drug Design Org. (2005, May 15). [Link]

-

World's oldest blood pressure drug may help treat aggressive brain tumour, study finds. (2025, November 18). [Link]

-

An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions - orientjchem.org. [Link]

-

A serendipitous find leads to lifesaving discoveries | Penn Today - University of Pennsylvania. (2025, November 13). [Link]

Sources

- 1. The History of Hydralazine: A Medical Perspective - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 2. Hydralazine - Wikipedia [en.wikipedia.org]

- 3. US7220858B2 - Synthesis of hydrazine and chlorinated derivatives of bicyclic pyridazines - Google Patents [patents.google.com]

- 4. A Process For Preparation Of Hydralazine Hydrochloride. [quickcompany.in]

- 5. US20070129546A1 - Manufacture of pure hydralazine salts - Google Patents [patents.google.com]

- 6. Synthesis of hydralazine | PPTX [slideshare.net]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Historical Perspectives on the Management of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. The change in the pharmacological significance of dihydralazine (Germany) and hydralazine (USA) | springermedizin.de [springermedizin.de]

- 11. hcplive.com [hcplive.com]

- 12. Hydralazine in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. ClinPGx [clinpgx.org]

- 15. mims.com [mims.com]

- 16. Dihydralazine - Wikipedia [en.wikipedia.org]

- 17. Hydralazine and Hydrazine Derivatives: Properties, Applications, and Repositioning Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. timesofindia.indiatimes.com [timesofindia.indiatimes.com]

- 19. A serendipitous find leads to lifesaving discoveries | Penn Today [penntoday.upenn.edu]

Methodological & Application

Application Notes & Protocols: Utilizing 4-Methyl-1-hydrazinophthalazine hydrochloride (Hydralazine) in Cell Culture

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methyl-1-hydrazinophthalazine hydrochloride, commonly known as hydralazine, is a molecule of significant interest that has transcended its traditional role as a peripheral vasodilator for treating hypertension.[1][2] In the realm of cell biology, hydralazine has emerged as a multifaceted tool, primarily recognized for its capacity as a non-nucleoside DNA methyltransferase (DNMT) inhibitor.[3][4] This property allows for the epigenetic reactivation of silenced tumor suppressor genes, making it a valuable agent in cancer research.[4][5] Beyond its epigenetic effects, hydralazine exhibits potent antioxidant, pro-apoptotic, and anti-inflammatory properties, and modulates critical cellular pathways including mitochondrial dynamics and the hypoxia-inducible factor (HIF-1α) response.[6][7][8][9] This document provides a comprehensive guide to the utilization of hydralazine in cell culture, detailing its mechanisms of action, protocols for experimental application, and essential safety considerations.

Physicochemical Properties & Reagent Handling

Hydralazine hydrochloride is a white to off-white crystalline powder.[1] Understanding its physical and chemical characteristics is fundamental for its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₈N₄·HCl | [10] |

| Molecular Weight | 196.64 g/mol | [1][10] |

| Appearance | White to off-white, odorless crystalline powder | [1] |

| Melting Point | ~275°C (with decomposition) | [1][10] |

| Solubility | Soluble in water; slightly soluble in ethanol | [1][10][11] |

| Storage | Store in tight, light-resistant containers at 2-8°C | [11][12] |

| pH (1-2% solution) | 3.5 - 4.5 | [10][11] |

Unraveling the Cellular Mechanisms of Hydralazine

The utility of hydralazine in cell culture stems from its ability to influence multiple, interconnected cellular pathways. Its effects are not limited to a single target but rather a network of interactions that can be leveraged for various research applications.

-

DNA Demethylation: Hydralazine is a non-nucleoside inhibitor of DNA methylation.[4] It is understood to reduce the expression of DNMT1 and DNMT3a enzymes rather than directly inhibiting their catalytic activity.[3][13] This leads to the passive demethylation of CpG islands in gene promoter regions, which can reactivate the expression of silenced tumor suppressor genes.[4][5] This mechanism is a cornerstone of its application in epigenetic and cancer studies.

-

Induction of Apoptosis: In various cancer cell lines, particularly leukemic T cells, hydralazine induces caspase-dependent apoptosis.[3][14] This process is primarily mediated through the intrinsic (mitochondrial) pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and activation of initiator caspase-9.[3][14]

-

Antioxidant and Cytoprotective Effects: Paradoxically, while inducing ROS to trigger apoptosis in cancer cells, hydralazine can also act as a potent antioxidant in other contexts. It has been shown to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂).[8][15][16] This protective effect is linked to its ability to reduce intracellular ROS levels and activate the NRF2/SKN-1 signaling pathway, a key regulator of cellular stress responses.[8][15]

-

HIF-1α Pathway Activation: Hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes.[17][18][19] PHDs are responsible for marking the Hypoxia-Inducible Factor-1α (HIF-1α) subunit for degradation in the presence of oxygen. By inhibiting PHDs, hydralazine stabilizes HIF-1α, allowing it to accumulate and activate the transcription of downstream target genes involved in angiogenesis and cellular adaptation to hypoxia, such as VEGF.[17][19]

-

Inhibition of Mitochondrial Fission: Recent studies have identified a novel mechanism where hydralazine binds to and inhibits the GTPase activity of the mitochondrial fission protein Drp1.[9][20] By inhibiting excessive mitochondrial fission, which is often a hallmark of cellular stress and injury, hydralazine can preserve mitochondrial function and protect cells from certain types of damage, such as ischemia/reperfusion injury.[9]

Experimental Protocols for Cell Culture Applications

The successful application of hydralazine requires careful optimization. The following protocols provide a framework for its use in common cell culture assays.

Protocol 3.1: Preparation of Hydralazine Stock Solution

Causality: A sterile, concentrated stock solution is essential to ensure accurate dosing and prevent contamination. Hydralazine hydrochloride is readily soluble in aqueous solutions.[10][11] Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

-

Hydralazine hydrochloride powder (e.g., Sigma-Aldrich, Cayman Chemical)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes and microcentrifuge tubes

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of hydralazine hydrochloride powder.

-

Reconstitute the powder in sterile water or PBS to a final concentration of 100 mM. For example, dissolve 19.66 mg of hydralazine HCl in 1 mL of sterile water.

-

Gently vortex until the powder is completely dissolved. The solution should be clear and colorless to pale yellow.[10]

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile microcentrifuge tubes.

-

Label aliquots clearly with the compound name, concentration, and date.

-

Store the stock solution aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 3.2: Determining Optimal Working Concentration

Causality: The effective concentration of hydralazine is highly dependent on the cell line and the biological question. A dose-response experiment is critical to identify the optimal concentration range that elicits the desired effect (e.g., apoptosis, demethylation) without causing non-specific cytotoxicity.

Assay: Cell Viability (e.g., XTT or MTT Assay)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Serial Dilutions: Prepare serial dilutions of the hydralazine stock solution in complete cell culture medium to achieve a range of final concentrations. A broad starting range could be 1 µM to 1 mM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different hydralazine concentrations. Include a "vehicle control" group (medium with the same amount of solvent, e.g., water or PBS) and an "untreated control" group.

-

Incubation: Incubate the plate for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).[21]

-

Viability Assay: Perform the XTT or MTT assay according to the manufacturer's instructions. This typically involves adding the reagent to each well, incubating for 1-4 hours, and then reading the absorbance on a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the hydralazine concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

| Application | Typical Concentration Range | Cell Type Examples | Source(s) |

| DNA Demethylation | 10 - 50 µM | Breast, Bladder, Cervical Cancer Cells | [4][5] |

| Apoptosis Induction | 80 - 600 µM | Leukemic T-cells, CML cells | [3][21] |

| Antioxidant Effect | 10 - 100 µM | SH-SY5Y, Vascular Smooth Muscle Cells | [7][8] |

| Mitochondrial Fission | 1 - 10 µM | HeLa, Mouse Embryonic Fibroblasts | [9] |

Protocol 3.3: Assay for Apoptosis Induction by Flow Cytometry

Causality: Annexin V/Propidium Iodide (PI) staining is a standard method to quantitatively distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. This provides robust data on the mechanism of cell death induced by hydralazine.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with hydralazine at the predetermined effective concentration (from Protocol 3.2) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like Accutase.[22] Centrifuge the cell suspension to pellet the cells.

-

Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer immediately. Viable cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be positive for both stains.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Cell Death in Controls | Stock solution degradation; Contamination; Solvent toxicity. | Prepare fresh stock solution; Use a new aliquot; Ensure final solvent concentration is non-toxic (typically <0.1%). |

| No Observable Effect | Concentration too low; Incubation time too short; Cell line is resistant. | Re-run dose-response assay with higher concentrations and longer time points; Confirm mechanism is active in your cell line via literature search. |

| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in 96-well plates. | Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outer wells of the plate for treatment groups. |

| Precipitate in Medium | Poor solubility at working concentration; Interaction with media components. | Ensure stock solution is fully dissolved before diluting; Prepare working solutions fresh before each experiment. |

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. Hydralazine hydrochloride must be handled with appropriate care.

-

Hazard Identification: Toxic if swallowed.[23][24] Causes skin and serious eye irritation.[23][25] May cause allergy or asthma symptoms if inhaled and may cause an allergic skin reaction.[24][26] It is also suspected of damaging fertility or the unborn child.[24][26]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling the powder or concentrated solutions.[12][26]

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling the powder.[26] Wash hands thoroughly after handling.[12][23]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[23][26] Do not dispose of down the drain.

References

-

Potential Impacts of Hydralazine as a Novel Antioxidant on Cardiovascular and Renal Disease—Beyond Vasodilation and Blood Pressure Lowering. (2022). MDPI. [Link]

-

The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. (2016). Oncotarget. [Link]

-

Effects of hydralazine on DNA methylation and DNA methyltransferases in the kidneys of the offspring of obese mice. (2021). ResearchGate. [Link]

-

Hydralazine Hydrochloride Powder. Japanese Pharmacopoeia. [Link]

-

Novel Mechanism of Action for Hydralazine. (2004). Circulation Research. [Link]

-

Hydralazine target: From blood vessels to the epigenome. (2008). Current Medicinal Chemistry. [Link]

-

hydralazine hydrochloride tablet. (2022). DailyMed. [Link]

-

Hydralazine. (2025). OpenAnesthesia. [Link]

-

Hydralazine Hydrochloride Injection, USP - SAFETY DATA SHEET. (2009). Fresenius Kabi. [Link]

-

What is the mechanism of action of hydralazine?. (2025). Dr.Oracle. [Link]

-

What is Hydralazine Hydrochloride used for?. (2024). Patsnap Synapse. [Link]

-

Effect of Hydralazine on Angiotensin II-Induced Abdominal Aortic Aneurysm in Apolipoprotein E-Deficient Mice. (2023). MDPI. [Link]

-

Hydralazine protects SH-SY5Y cells from oxidative stress induced cell death. (2018). ResearchGate. [Link]

-

SDS: HydrALAZINE Hydrochloride Injection, USP. Medline. [Link]

-

Novel Role of Gestational Hydralazine in Limiting Maternal and Dietary Obesity-Related Chronic Kidney Disease. (2021). Frontiers in Cell and Developmental Biology. [Link]

-

Hydralazine Hydrochloride Tablets. USP 10 mg, 25 mg and 50 mg Antihypertensive Agent. (2016). AA Pharma Inc. [Link]

-

Endothelial mechanism in the vascular action of hydralazine. (1983). Hypertension. [Link]

-

Anti-proliferative Effects of Hydralazine on K562 Cell Line (CML). (2017). Journal of Shahid Sadoughi University of Medical Sciences. [Link]

-

DNA Methylation-Independent Reversion of Gemcitabine Resistance by Hydralazine in Cervical Cancer Cells. (2012). PLOS One. [Link]

-

Novel Mechanism of Action for Hydralazine. (2004). Circulation Research. [Link]

-

Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases. (2004). PubMed. [Link]

-

Understanding Hydralazine: A Key Player in Cardiovascular Care. (2025). Oreate AI Blog. [Link]

-

Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling. (2003). Arthritis & Rheumatism. [Link]

-

Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response. (2021). Antioxidants. [Link]

-

The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. (2016). ResearchGate. [Link]

-

Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission. (2021). Cardiovascular Research. [Link]

-

Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. (2023). PLOS One. [Link]

-

Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission. (2021). UCL Discovery. [Link]

-

The Protective Effect of Hydralazine against Hydrogen Peroxide (H2O2)-Induced Oxidative Damage in C6 Glial Cell Line. (2025). Sivas Cumhuriyet Üniversitesi DSpace Repository. [Link]

-

The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells. (2016). Oncotarget. [Link]

-

Hydralazine Hydrochloride. USP-NF. [Link]

-

Association of hydralazine use with risk of hematologic neoplasms in patients with hypertension: A nationwide population-based cohort study in Taiwan. (2025). PLOS Medicine. [Link]

-

Reactivation of Tumor Suppressor Genes by the Cardiovascular Drugs Hydralazine and Procainamide and Their Potential Use in Cancer Therapy. (2001). Journal of the National Cancer Institute. [Link]

-

Hydralazine Hydrochloride. USP-NF. [Link]

-

Hydralazine. SA Health. [Link]

Sources

- 1. DailyMed - HYDRALAZINE- hydralazine hydrochloride tablet [dailymed.nlm.nih.gov]

- 2. What is Hydralazine Hydrochloride used for? [synapse.patsnap.com]

- 3. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydralazine protects the heart against acute ischaemia/reperfusion injury by inhibiting Drp1-mediated mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 11. Hydralazine hydrochloride | 304-20-1 [chemicalbook.com]

- 12. echemi.com [echemi.com]

- 13. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells | Oncotarget [oncotarget.com]

- 14. researchgate.net [researchgate.net]

- 15. Hydralazine Revives Cellular and Ocular Lens Health-Span by Ameliorating the Aging and Oxidative-Dependent Loss of the Nrf2-Activated Cellular Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acikerisim.cumhuriyet.edu.tr [acikerisim.cumhuriyet.edu.tr]

- 17. ahajournals.org [ahajournals.org]

- 18. ahajournals.org [ahajournals.org]

- 19. Novel mechanism of action for hydralazine: induction of hypoxia-inducible factor-1alpha, vascular endothelial growth factor, and angiogenesis by inhibition of prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. Anti-proliferative Effects of Hydralazine on K562 Cell Line (CML) - SSU_Journals [jssu.ssu.ac.ir]

- 22. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line | PLOS One [journals.plos.org]

- 23. spectrumchemical.com [spectrumchemical.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. medline.com [medline.com]

- 26. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

High-throughput screening assays with 4-Methyl-1-hydrazinophthalazine hydrochloride

Application Note: High-Throughput Profiling of 4-Methyl-1-hydrazinophthalazine Hydrochloride

Abstract & Introduction

4-Methyl-1-hydrazinophthalazine hydrochloride is a hydrazine-substituted phthalazine derivative.[1][2] While structurally analogous to the canonical vasodilator Hydralazine (1-hydrazinophthalazine), the introduction of the methyl group at the 4-position alters its steric and electronic profile.[1] This compound is increasingly relevant in fragment-based drug discovery (FBDD) and repurposing screens targeting two distinct biological mechanisms:[1]

-

Epigenetic Modulation: Inhibition of DNA Methyltransferases (DNMTs), specifically DNMT1, leading to the re-expression of tumor suppressor genes.[1][2]

-

Reactive Carbonyl Scavenging: Direct sequestration of cytotoxic aldehydes (e.g., acrolein) and activation of the Nrf2-ARE antioxidant pathway.[1][2]

This guide provides validated, scalable protocols for screening this specific compound in high-throughput (HTS) formats. Unlike standard clinical guides, this document focuses on in vitro and cell-based profiling assays to determine bioactivity and potency.[1][2]

Chemical & Physical Properties for HTS

Before initiating liquid handling, the compound's stability in solution must be managed.[1][2] Hydrazine moieties are susceptible to oxidation in neutral/alkaline pH.[1][2]

| Property | Specification | HTS Handling Recommendation |

| Compound Name | 4-Methyl-1-hydrazinophthalazine HCl | Use distinct CAS if available; often custom synthesized.[1][2] |

| Solubility | DMSO (>50 mM); Water (Moderate) | Prepare 10 mM stock in 100% DMSO .[1][2] Avoid aqueous stock storage.[1][2] |

| Stability | Oxidizes in air/light | Critical: Prepare fresh working solutions immediately before dispensing.[1][2] Protect from light.[1][2] |

| Liquid Handling | Viscosity sensitive | Calibrate acoustic dispensers (e.g., Echo) for DMSO stocks. |

Application I: Epigenetic Screening (DNMT1 Inhibition)

Rationale: The hydrazine group acts as a nucleophile, interacting with the active site of DNA Methyltransferase 1 (DNMT1).[1][2] This mimics the mechanism of Hydralazine, which has been shown to dock into the catalytic pocket, preventing the methylation of cytosine residues.[1][2]

Assay Principle: A fluorescence-based functional assay using a hemimethylated DNA substrate.[1][2] The compound prevents the transfer of a methyl group from S-adenosylmethionine (SAM) to the DNA.[1][2]

Protocol: 384-Well Fluorometric DNMT1 Assay

Materials:

-

Substrate: Poly(dI-dC) or hemimethylated CpG oligonucleotide.[1][2]

-

Detection: Fluorometric SAH detection kit (converts SAH product to fluorescent signal).[1][2]

Workflow:

-

Enzyme Prep: Dilute DNMT1 in Assay Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT).

-

Compound Dispensing:

-

Incubation (Pre-treatment):

-

Reaction Initiation:

-

Reaction Running:

-

Incubate for 60 minutes at 37°C .

-

-

Detection:

Data Analysis:

Calculate % Inhibition relative to DMSO controls.

Application II: Nrf2/ARE Antioxidant Activation

Rationale: Hydrazine derivatives can act as electrophiles or pro-oxidants at high concentrations, paradoxically triggering the Nrf2-Keap1 pathway.[1][2] This results in the translocation of Nrf2 to the nucleus and the upregulation of Antioxidant Response Element (ARE) genes (e.g., HO-1, NQO1).[1][2]

Assay Principle: A cell-based Luciferase reporter assay using a stable cell line (e.g., HepG2-ARE-Luc) to measure transcriptional activation.[1][2]

Protocol: High-Content ARE-Luciferase Screen

Workflow:

-

Cell Seeding:

-

Seed HepG2-ARE-Luc cells at 5,000 cells/well in 384-well white, clear-bottom tissue culture plates.

-

Incubate 24h at 37°C/5% CO2.

-

-

Compound Treatment:

-

Remove media and replace with fresh media containing 4-Methyl-1-hydrazinophthalazine HCl (7-point dose response: 1 µM – 200 µM).[1][2]

-

Caution: Hydrazine derivatives can be cytotoxic.[1][2][3][4][5] Run a parallel CellTiter-Glo (ATP) viability assay to distinguish specific Nrf2 activation from cell stress/death.

-

-

Incubation:

-

Detection:

Mechanistic Visualization

The following diagram illustrates the dual-pathway mechanism of 4-Methyl-1-hydrazinophthalazine HCl in a cellular context.

Caption: Dual mechanism of action: Direct DNMT1 inhibition (Epigenetic) and Keap1 modification (Antioxidant response).[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Assay Variability (CV > 10%) | Oxidation of Hydrazine group | Prepare compound plates immediately before use. Do not store intermediate dilutions >1 hour. |

| False Positives in DNMT Assay | Fluorescence quenching | The phthalazine core is fluorescent.[1][2] Run a "Compound Only" control (no enzyme) to subtract background interference. |

| Bell-shaped Dose Response (Nrf2) | Cytotoxicity | At high concentrations (>100 µM), cell death reduces luciferase signal.[1][2] Normalize data against cell viability (MTS/ATP assay). |

| Precipitation | Poor aqueous solubility | Ensure final DMSO concentration in the assay well is 0.5% - 1.0% . |

References

-

Cornacchia, E., et al. (1988). "Hydralazine and procainamide inhibit T cell DNA methylation and induce autoreactivity."[1][2][6] Journal of Immunology.

- Context: Establishes the foundational mechanism of hydrazine-phthalazines as non-nucleoside DNMT inhibitors.

-

Singh, V., et al. (2013). "Phthalazine derivatives: A review of their synthesis and biological activities."[1][2] Journal of Chemical and Pharmaceutical Research.

- Context: Reviews the structural activity relationships (SAR) of phthalazine derivatives, supporting the 4-methyl analog's relevance.

-

Deng, Y., et al. (2021). "Hydralazine acts as a novel acrolein scavenger."[1][2] Redox Biology.

- Context: Validates the carbonyl scavenging mechanism of the hydrazine moiety in this chemical class.

-

Arce, C., et al. (2006). "A highly sensitive assay for DNA methyltransferase activity."[1][2] Nucleic Acids Research.[1][2]

- Context: Provides the basis for the fluorometric DNMT screening protocol described above.

Sources

- 1. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydralazine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. longdom.org [longdom.org]

- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for the Safe Handling and Storage of 4-Methyl-1-hydrazinophthalazine Hydrochloride

Introduction

4-Methyl-1-hydrazinophthalazine hydrochloride, a derivative of hydralazine, is a compound of significant interest in pharmaceutical research and development, primarily for its potential antihypertensive properties.[1] As with many biologically active molecules, its handling and storage require meticulous adherence to safety protocols to mitigate potential risks to researchers and ensure the integrity of the compound. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Methyl-1-hydrazinophthalazine hydrochloride. The protocols outlined herein are designed to be self-validating systems, emphasizing the causality behind each experimental choice to foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment

4-Methyl-1-hydrazinophthalazine hydrochloride, like its parent compound hydralazine hydrochloride, is classified as a hazardous substance. A thorough understanding of its toxicological profile is the cornerstone of safe laboratory practices.

1.1. GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. 4-Methyl-1-hydrazinophthalazine hydrochloride is associated with the following hazard statements:

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. [3]

-

H341: Suspected of causing genetic defects. [3]

-

H351: Suspected of causing cancer. [3]

-

H361: Suspected of damaging fertility or the unborn child. [5][6]

1.2. Hazard Pictograms and Signal Word

The GHS pictograms visually convey the health, physical, and environmental hazards of a chemical. For 4-Methyl-1-hydrazinophthalazine hydrochloride, the following pictograms are relevant:

| Pictogram | Hazard Class |

| Acute Toxicity (fatal or toxic) | |

| Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity | |

| Irritant (skin and eye), Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |

The designated Signal Word for this compound is Danger .[2][4]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential to minimize exposure.

2.1. Engineering Controls

The primary line of defense is to handle 4-Methyl-1-hydrazinophthalazine hydrochloride in a controlled environment.

-

Chemical Fume Hood: All handling of the solid compound and preparation of its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4][7]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the handling area.[8][9]

2.2. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-Methyl-1-hydrazinophthalazine hydrochloride:

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should also be worn when there is a splash hazard.[8] | To protect against eye irritation and serious eye damage from dust or splashes.[2][4] |

| Hand Protection | Chemically resistant, impervious gloves such as nitrile or natural rubber.[7][8] Gloves must be inspected prior to use and changed immediately if contaminated.[4] | To prevent skin irritation and potential absorption through the skin.[2][4] |

| Body Protection | A flame-retardant and impervious laboratory coat or long-sleeved clothing.[4][10] | To protect the skin from contact with the chemical. |

| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required.[7][10] However, if exposure limits are exceeded or in the event of a spill, a full-face respirator with an appropriate cartridge or a self-contained breathing apparatus (SCBA) should be used.[4][8] | To prevent respiratory irritation and sensitization.[2][3][4] |

Safe Handling Protocols

Adherence to a strict, step-by-step protocol is critical for minimizing exposure risk.

3.1. Workflow for Safe Handling

Caption: Workflow for the safe handling of hazardous chemicals.

3.2. Step-by-Step Protocol for Weighing and Solution Preparation

-

Preparation:

-

Ensure you are wearing all required PPE as detailed in Section 2.2.

-

Verify that the chemical fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary equipment (e.g., balance, weigh paper, spatula, glassware, solvent) inside the fume hood to minimize movement in and out of the containment area.

-

-

Handling the Solid:

-

Carefully open the container of 4-Methyl-1-hydrazinophthalazine hydrochloride inside the fume hood.

-

Use a clean spatula to transfer the desired amount of the solid onto weigh paper or directly into a tared container. Avoid creating dust.[4]

-

Close the primary container tightly immediately after use.

-

-

Solution Preparation:

-

Add the weighed solid to the appropriate glassware containing the desired solvent.

-

Ensure the solvent is compatible with the compound and the experimental procedure.

-

If necessary, gently swirl or stir the mixture to dissolve the solid. Avoid splashing.

-

-

Labeling:

-

Clearly label the container with the chemical name, concentration, date, and your initials.

-

-

Cleanup:

-

Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol) and then wash thoroughly.

-

Wipe down the work surface inside the fume hood with a damp cloth or paper towel.

-

Dispose of all contaminated disposable items (e.g., weigh paper, gloves) in a designated hazardous waste container.[4]

-

-

Post-Handling:

Safe Storage Guidelines

Proper storage is crucial for maintaining the stability of 4-Methyl-1-hydrazinophthalazine hydrochloride and preventing accidental exposure.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store at a controlled room temperature, preferably between 15°C and 30°C (59°F to 86°F).[4][11] Avoid freezing.[4] | To ensure the chemical stability of the compound. |

| Container | Keep in a tightly closed, light-resistant container.[4][11] | To prevent degradation from moisture and light exposure.[12] |

| Location | Store in a well-ventilated, locked-up area.[4][7] | To restrict access to authorized personnel and ensure proper ventilation. |

| Incompatibilities | Keep away from strong acids, strong bases, and strong oxidizers.[9] | To prevent hazardous chemical reactions. |

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

5.1. First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][13] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash skin with plenty of soap and water.[2] Remove contaminated clothing and shoes.[2] Seek medical attention if irritation persists.[4] |

| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing.[2][4] If breathing is difficult, provide artificial respiration.[2] Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting.[2] Rinse mouth with water.[4] Get emergency medical help immediately.[4] |

5.2. Spill Management Protocol

-

Evacuate: Evacuate all non-essential personnel from the spill area.[8]

-

Ventilate: Ensure the area is well-ventilated, if it is safe to do so.

-

Contain: Prevent further leakage or spillage if it is safe to do so.[4] Prevent the chemical from entering drains.[2]

-

Absorb: For liquid spills, use an inert absorbent material such as sand, earth, or oil dry.[8] For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[14]

-

Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.[8]

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4][5]

Disposal

All waste containing 4-Methyl-1-hydrazinophthalazine hydrochloride, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[4][5]

-

Collect waste in a clearly labeled, sealed container.

-

Arrange for disposal through a licensed hazardous waste disposal company.[5]

-

Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

The safe handling and storage of 4-Methyl-1-hydrazinophthalazine hydrochloride are paramount for protecting laboratory personnel and maintaining the integrity of research. By understanding the hazards, implementing robust engineering controls, consistently using appropriate PPE, and adhering to the detailed protocols outlined in this guide, researchers can minimize risks and foster a safe and productive research environment.

References

-

HYDRALAZINE - Global Health Supply Chain Program. (n.d.). Retrieved from [Link]

-

Hydralazine Hydrochloride Injection, USP - SAFETY DATA SHEET. (2009, January 8). Retrieved from [Link]

-

Hydralazine Hydrochloride Injection, USP - American Regent. (2020, July 8). Retrieved from [Link]

-

Hydralazine Hydrochloride - ASHP Publications. (n.d.). Retrieved from [Link]

-

Hydralazine Hydrochloride Injection - Safety Data Sheet - Eugia US. (2023, May 8). Retrieved from [Link]

-

1-Hydrazinyl-4-methylphthalazine | C9H10N4 | CID 3047908 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

Page 1 of 5 - Merit Pharmaceutical. (n.d.). Retrieved from [Link]

-

Hydralazine (Apresoline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, April 14). Retrieved from [Link]

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September

Sources

- 1. 4-Methyl-1-hydrazino-phthalazine | 29902-28-1 [m.chemicalbook.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. echemi.com [echemi.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. medline.com [medline.com]

- 8. editor.fresenius-kabi.us [editor.fresenius-kabi.us]

- 9. americanregent.com [americanregent.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. ghsupplychain.org [ghsupplychain.org]

- 12. publications.ashp.org [publications.ashp.org]

- 13. medline.com [medline.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

Application Note: 4-Methyl-1-hydrazinophthalazine Hydrochloride in Smooth Muscle Relaxation Studies

Introduction & Scientific Context

4-Methyl-1-hydrazinophthalazine hydrochloride (Hydralazine HCl) is a direct-acting smooth muscle relaxant primarily used as a research tool to investigate intracellular calcium dynamics. While historically significant as an antihypertensive agent, its utility in modern physiology lies in its specific ability to interfere with inositol 1,4,5-trisphosphate (IP3)-mediated calcium release from the sarcoplasmic reticulum (SR).

Unlike calcium channel blockers (e.g., nifedipine) that target voltage-gated L-type channels on the plasma membrane, Hydralazine acts intracellularly. This distinction makes it a critical probe for differentiating between electromechanical coupling (membrane depolarization) and pharmacomechanical coupling (receptor-mediated IP3 signaling) in vascular smooth muscle cells (VSMCs).

Key Applications

-

Differentiation of Calcium Sources: Distinguishing between extracellular

influx and intracellular SR -

Hypertension Models: Investigating altered contractility in Spontaneously Hypertensive Rats (SHR).

-

Oxidative Stress: Studying acrolein scavenging and inhibition of lipid peroxidation, secondary to its vasodilatory effects.

Chemical Properties & Handling

Hydralazine HCl is chemically unstable in solution.[1] Rigorous adherence to preparation protocols is required to prevent oxidative degradation, which yields phthalazine and other inactive, colored byproducts.

Physical Specifications

| Property | Specification |

| IUPAC Name | 1-Hydrazinylphthalazine hydrochloride |

| Molecular Weight | 196.64 g/mol |

| Solubility | Soluble in water (~25 mg/mL), DMSO. Slightly soluble in ethanol. |

| Appearance | White to off-white crystalline powder. |

| Storage (Solid) | -20°C, desiccated, protected from light. |

Critical Stability Protocol

WARNING: Hydralazine solutions undergo rapid hydrolysis and oxidation, indicated by a color change from colorless to yellow/orange.

-

Fresh Preparation: Prepare stock solutions immediately prior to use. Do not store aqueous stock solutions for >4 hours, even at 4°C.

-

pH Sensitivity: Maximum stability is observed at pH 3.[2][3]5. In physiological buffers (pH 7.4), degradation accelerates.

-

Light Protection: Wrap all reservoirs and reaction vessels in aluminum foil.

-

Aldehyde Incompatibility: Avoid buffers or fixatives containing aldehydes (e.g., formaldehyde, glutaraldehyde) as Hydralazine reacts to form hydrazones.

Mechanism of Action: The IP3 Pathway

The primary relaxant effect of Hydralazine in smooth muscle is the inhibition of

The Pathway:

-

Contractile agonists (e.g., Phenylephrine) bind GPCRs (

-adrenergic). -

Activation of Phospholipase C (PLC) generates IP3.

-

IP3 binds to IP3 Receptors (IP3R) on the SR.

-

Hydralazine Blockade: Hydralazine inhibits this IP3-induced channel opening, preventing the rise in cytosolic

required for myosin light chain kinase (MLCK) activation.

Pathway Visualization

Figure 1: Mechanism of action showing Hydralazine inhibition of IP3-mediated calcium release from the Sarcoplasmic Reticulum.

Protocol A: Isometric Tension Recording (Organ Bath)

This protocol validates the functional relaxation of vascular tissue. It is designed to differentiate between IP3-mediated contraction (Phenylephrine) and Voltage-gated contraction (KCl).

Tissue Model: Rat Thoracic Aorta (Endothelium-denuded to prove direct smooth muscle effect).

Reagents

-

Krebs-Henseleit Solution (KHS): 118 mM NaCl, 4.7 mM KCl, 1.2 mM

, 1.2 mM -

Agonist: Phenylephrine (PE) (

stock). -

Hydralazine Stock: 100 mM in distilled water (Fresh).

Step-by-Step Methodology

-

Preparation:

-

Excise thoracic aorta from rat. Clean adherent fat/connective tissue.

-

Cut into 3-4 mm rings.

-

Denudation (Optional but Recommended): Gently rub the lumen with a forcep tip or rough wire to remove endothelium. This ensures the effect is not NO-mediated.

-

-

Mounting:

-

Mount rings on stainless steel hooks in organ baths containing KHS at 37°C.

-

Bubble continuously with carbogen (

). -

Apply resting tension (typically 1.0 - 2.0 g for rat aorta).

-

-